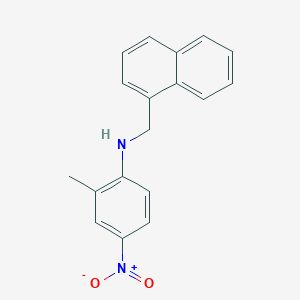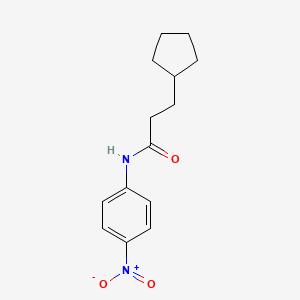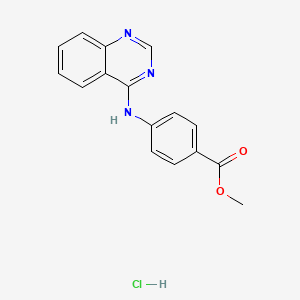![molecular formula C19H30N2O3 B4944171 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic use in various neurological disorders, including drug addiction, Parkinson's disease, and schizophrenia.
作用机制
The mechanism of action of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves its selective binding to dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation, as well as movement and cognition. By blocking dopamine D3 receptors, this compound can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, which could make it a promising candidate for the development of new treatments for drug addiction.
实验室实验的优点和局限性
One of the key advantages of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in lab experiments.
未来方向
There are several future directions for research on 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of schizophrenia. Studies have shown that dopamine D3 receptors may play a role in the pathophysiology of schizophrenia, and this compound could potentially be used to target these receptors in the brain.
Another area of interest is the development of more potent dopamine D3 receptor antagonists. While this compound is selective for dopamine D3 receptors, its relatively low potency can make it more difficult to achieve the desired pharmacological effects. Developing more potent compounds could potentially lead to more effective treatments for neurological disorders such as drug addiction and Parkinson's disease.
In conclusion, this compound is a selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic use in various neurological disorders. Its mechanism of action involves its selective binding to dopamine D3 receptors in the brain, which can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of Parkinson's disease. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential use in the treatment of schizophrenia and the development of more potent dopamine D3 receptor antagonists.
合成方法
The synthesis of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzyl chloride with cyclobutylamine to form 4-cyclobutyl-3,5-dimethoxybenzylamine. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form this compound. The purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.
科学研究应用
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic use in various neurological disorders. One of the key areas of research has been its potential use in the treatment of drug addiction. Studies have shown that this compound can block the rewarding effects of drugs of abuse, such as cocaine and heroin, by selectively targeting dopamine D3 receptors in the brain. This makes it a promising candidate for the development of new treatments for drug addiction.
In addition to drug addiction, this compound has also been studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is characterized by the loss of dopamine-producing neurons in the brain, which leads to motor symptoms such as tremors and rigidity. This compound has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
属性
IUPAC Name |
2-[4-cyclobutyl-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-18-10-15(11-19(12-18)24-2)13-20-7-8-21(16-4-3-5-16)14-17(20)6-9-22/h10-12,16-17,22H,3-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHAKQOSKJDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)




![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)


